molecular formula C23H29N5O B13439649 Valsartan Decarboxylic Acid

Valsartan Decarboxylic Acid

Cat. No.: B13439649
M. Wt: 391.5 g/mol
InChI Key: QMAQKWMYJDPUDV-UHFFFAOYSA-N
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Description

Valsartan Decarboxylic Acid is a derivative of Valsartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valsartan Decarboxylic Acid typically involves a decarboxylative coupling reaction. A novel catalytic system composed of copper and palladium has been reported for the decarboxylation of aromatic carboxylates and the cross-coupling of the resulting aryl metal species with aryl halides . This method is more environmentally benign and cost-effective compared to traditional methods.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound . The process involves the use of specific reagents and conditions to achieve high yields and minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Valsartan Decarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products and modified derivatives of this compound, which can be analyzed using techniques such as LC-MS .

Mechanism of Action

Valsartan Decarboxylic Acid exerts its effects by blocking the actions of angiotensin II, a peptide hormone that causes blood vessels to constrict. By antagonizing the angiotensin II type 1 (AT1) receptor, the compound prevents vasoconstriction, aldosterone release, and other hypertensive effects . This leads to reduced blood pressure and improved cardiovascular function.

Comparison with Similar Compounds

Biological Activity

Valsartan Decarboxylic Acid (VDA) is a derivative of valsartan, an angiotensin II receptor blocker (ARB) commonly used in the treatment of hypertension and heart failure. The biological activity of VDA is closely related to its parent compound, valsartan, but exhibits distinct characteristics due to the removal of a carboxyl group.

Chemical Structure and Synthesis

This compound is synthesized through the decarboxylation of valsartan, which involves the loss of carbon dioxide from the carboxylic acid functional group. This process can be facilitated by thermal decomposition or chemical agents. The core structure of VDA retains essential pharmacological features, including a biphenyl moiety and a tetrazole ring, which are critical for its interaction with biological targets.

Inhibition of Angiotensin II Receptors
Similar to valsartan, VDA primarily functions as an inhibitor of the angiotensin II receptor type 1 (AT1). This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The blockade of AT1 receptors also plays a crucial role in mitigating the effects of the renin-angiotensin-aldosterone system (RAAS), which is implicated in various cardiovascular disorders.

Impact on Cardiovascular Health
Research indicates that VDA may influence cardiovascular health by modulating pathways associated with cardiac remodeling and renal function. By inhibiting AT1 receptors, VDA could potentially reduce left ventricular hypertrophy and improve overall cardiac output, similar to valsartan's established effects .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest that it may exhibit similar absorption and distribution characteristics as valsartan, but further research is necessary to clarify its metabolic pathways and elimination routes.

Research Findings

Several studies have explored the biological activity of valsartan and its derivatives, including VDA:

  • Antithrombotic Effects : A study demonstrated that valsartan and its analogs inhibited platelet adhesion and aggregation in vitro, suggesting potential antithrombotic properties .
  • Pharmacokinetic Interactions : Research involving sacubitril/valsartan combinations has highlighted how valsartan impacts the pharmacokinetics of other drugs, indicating that VDA may also interact with various antihypertensive agents .

Case Studies

Data Tables

Parameter Valsartan This compound
Mechanism of ActionAT1 receptor blockerAT1 receptor blocker
Primary IndicationsHypertension, Heart FailurePotentially similar
PharmacokineticsMinimal metabolismUnder investigation
Antithrombotic ActivityYesSuggested

Properties

Molecular Formula

C23H29N5O

Molecular Weight

391.5 g/mol

IUPAC Name

N-(2-methylpropyl)-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pentanamide

InChI

InChI=1S/C23H29N5O/c1-4-5-10-22(29)28(15-17(2)3)16-18-11-13-19(14-12-18)20-8-6-7-9-21(20)23-24-26-27-25-23/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,24,25,26,27)

InChI Key

QMAQKWMYJDPUDV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)CC(C)C

Origin of Product

United States

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